molecular formula C14H28N2O2 B6197754 tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate CAS No. 2694745-31-6

tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate

Cat. No.: B6197754
CAS No.: 2694745-31-6
M. Wt: 256.4
InChI Key:
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Description

tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is known for its role in the synthesis of various organic molecules and its applications in scientific research.

Preparation Methods

The synthesis of tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-aminopropyl)cyclopentylmethyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques like recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid.

Scientific Research Applications

tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate can be compared with similar compounds such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 1-(3-aminopropyl)cyclopentylmethanol in the presence of a base.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "1-(3-aminopropyl)cyclopentylmethanol", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Add 1-(3-aminopropyl)cyclopentylmethanol to a solution of tert-butyl N-(chlorocarbonyl)carbamate in anhydrous dichloromethane.", "Step 2: Add a base (e.g. triethylamine) to the reaction mixture to deprotonate the carbamate and promote the formation of the desired product.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS No.

2694745-31-6

Molecular Formula

C14H28N2O2

Molecular Weight

256.4

Purity

95

Origin of Product

United States

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